Potassium tetrakis(2-thienyl)borate
Overview
Description
Potassium tetrakis(2-thienyl)borate is an organoboron compound with the molecular formula C₁₆H₁₂BKS₄. It is known for its unique structure, where a boron atom is bonded to four thiophene rings. This compound is primarily used as a catalyst in various organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium tetrakis(2-thienyl)borate can be synthesized through the reaction of potassium borohydride with thiophene in the presence of a suitable solvent. The reaction typically requires an inert atmosphere and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate modifications to ensure safety and efficiency. This includes using larger reaction vessels, automated control systems, and enhanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Potassium tetrakis(2-thienyl)borate is involved in various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized thiophene derivatives.
Substitution: It can participate in substitution reactions where one or more thiophene rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like halogens or organometallic compounds are typically employed under controlled conditions.
Major Products: The major products formed from these reactions include various thiophene derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Potassium tetrakis(2-thienyl)borate has several applications in scientific research:
Mechanism of Action
The mechanism by which potassium tetrakis(2-thienyl)borate exerts its catalytic effects involves the activation of boron centers, which facilitate the formation of carbon-boron bonds. These activated boron centers interact with organic substrates, promoting various chemical transformations. The molecular targets and pathways involved include the activation of thiophene rings and subsequent reactions with other organic molecules .
Comparison with Similar Compounds
- Potassium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
- Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
- Tetradodecylammonium tetrakis(4-chlorophenyl)borate
Comparison: Potassium tetrakis(2-thienyl)borate is unique due to its thiophene-based structure, which imparts distinct electronic and steric properties. This makes it particularly effective in catalyzing specific organic reactions compared to its phenyl-based counterparts .
Properties
IUPAC Name |
potassium;tetrathiophen-2-ylboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BS4.K/c1-5-13(18-9-1)17(14-6-2-10-19-14,15-7-3-11-20-15)16-8-4-12-21-16;/h1-12H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYWOQMQXVVVRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CS1)(C2=CC=CS2)(C3=CC=CS3)C4=CC=CS4.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BKS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635496 | |
Record name | Potassium tetra(thiophen-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184362-33-2 | |
Record name | Potassium tetra(thiophen-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium tetrakis(2-thienyl)borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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